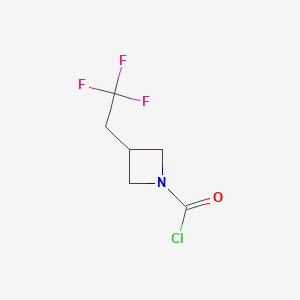

![molecular formula C7H12O B2817601 3-[(1S,2R)-2-Methylcyclopropyl]propanal CAS No. 2408935-77-1](/img/structure/B2817601.png)

3-[(1S,2R)-2-Methylcyclopropyl]propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

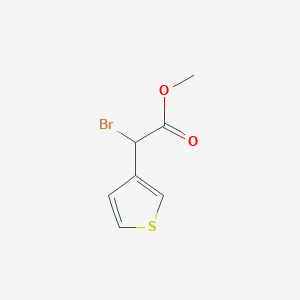

“3-[(1S,2R)-2-Methylcyclopropyl]propanal” is a chemical compound with the molecular formula C7H12O . It is a type of aldehyde, which is a class of compounds that are well-known in organic chemistry .

Molecular Structure Analysis

The molecule contains a total of 29 bond(s); 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s) and 1 aldehyde(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses and Chemical Properties

The compound 3-[(1S,2R)-2-Methylcyclopropyl]propanal and its derivatives have been pivotal in asymmetric syntheses. For example, Mohapatra, Guguloth, and Yadav (2012) demonstrated the first efficient total syntheses of 3-[(1R,2R)- and 3-[(1S,2R)-2-(12-methyltridecyl)cyclopropyl]propanoic acid, showcasing the utility of these compounds in creating complex molecular architectures with specific stereochemical configurations (Mohapatra, Guguloth, & Yadav, 2012). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for the synthesis of conformationally restricted analogues of biologically active compounds highlights the significant role these molecules play in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Inhibition in Agricultural Products

A significant application area for cyclopropyl derivatives, particularly 1-Methylcyclopropene (1-MCP), is in agriculture, where they are used to inhibit ethylene action, a crucial factor in the ripening and senescence of fruits and vegetables. Sisler, Serek, Dupille, and Goren (1999) found that 3-Methylcyclopropene (3-MCP), though less effective than 1-MCP, can bind to the ethylene receptor, blocking it and thereby inhibiting ethylene responses in various ethylene-responsive systems (Sisler, Serek, Dupille, & Goren, 1999). This illustrates the potential of such compounds to extend the shelf life and maintain the quality of agricultural products.

Impact on Fruit and Vegetable Preservation

Watkins (2006) elaborated on the effects of 1-MCP on fruits and vegetables, indicating its widespread adoption in the apple industry and potential benefits for other horticultural products. The review detailed how 1-MCP affects respiration, ethylene production, and other physiological aspects of fruits and vegetables, pointing towards its significant role in postharvest management to improve the maintenance of product quality (Watkins, 2006).

Ring Opening and Chemical Transformations

The study by Maier, Lautz, and Senger (2000) focused on the ring opening of 1-methylcyclopropene and cyclopropene, showcasing the formation of specific diyl species and providing insights into the chemical transformations and reactivity of cyclopropyl derivatives. This research adds to the understanding of cyclopropyl ring behavior under various conditions, offering valuable information for chemical synthesis and modification processes (Maier, Lautz, & Senger, 2000).

Eigenschaften

IUPAC Name |

3-[(1S,2R)-2-methylcyclopropyl]propanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARPTDMKXFVSTR-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

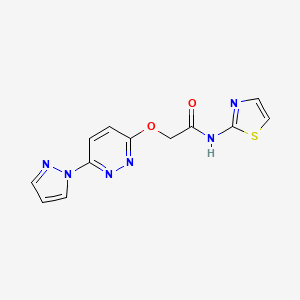

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)

![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)

![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)

![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)

![2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817541.png)